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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of
diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8). This
document collates available chemical, physical, and spectroscopic data to support the
structural confirmation of this important synthetic intermediate. While a complete, high-
resolution dataset from a single source is not publicly available, this guide synthesizes
fragmented data from various sources to present a coherent analysis.

Compound Identification and Physical Properties

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a cyclobutane derivative with
the molecular formula C14H2406 and a molecular weight of 288.34 g/mol .[1][2] It is typically
described as a yellowish transparent liquid with a purity of 98.0% or higher.[1]
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Property Value Source
CAS Number 115118-68-8 [1]
Molecular Formula C14H2406 [1]
Molecular Weight 288.34 g/mol [1]
Appearance Yellowish transparent liquid [1]
Purity >98.0% [1]

Synthesis and Reaction Pathway

The primary synthetic route to diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1] This
reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. An
alternative, though less common, method is the esterification of 3,3-dimethoxycyclobutane-1,1-
dicarboxylic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: General Synthesis via
Cyclization

While a detailed, step-by-step published protocol with specific quantities is not readily
available, the general procedure is as follows:

» Deprotonation: Diisopropyl malonate is treated with a suitable base (e.g., sodium hydride) in
an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to generate the
corresponding enolate.

e Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the solution of the diisopropyl
malonate enolate. The reaction mixture is stirred, likely at an elevated temperature, to
facilitate the intramolecular cyclization.

o Workup and Purification: Upon completion of the reaction, the mixture is subjected to an
aqueous workup to remove inorganic salts and unreacted starting materials. The crude
product is then purified, typically by vacuum distillation or column chromatography, to yield
the final product.
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Caption: Synthesis of the target compound.

Structure Elucidation via Spectroscopic Analysis

The structure of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be confirmed
through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

H NMR: Although a full high-resolution spectrum is not available, reported chemical shift
ranges provide valuable information.

Proton Expected Chemical Multiplicity Integration
Environment Shift (8, ppm) (Predicted) (Predicted)
Isopropyl -CHH3 1.24-1.31 Doublet 12H

Cyclobutane -CHz2 ~25-3.0 Singlet or AB quartet 4H

Methoxy -OCHs 3.3-3.8 Singlet 6H

Isopropyl -CH ~49-5.1 Septet 2H
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13C NMR: The reported chemical shift range for the carbon signals is between 53 and 169 ppm.

Carbon Environment Expected Chemical Shift (d, ppm)
Isopropyl -CHs ~21-22

Cyclobutane -CHz2 ~35-45

Methoxy -OCHs ~50-55

Quaternary C(diester) ~53-60

Isopropyl -CH ~68-70

Quaternary C(dimethoxy) ~95-105

Ester C=0 ~165-169

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~?) Bond Vibration Functional Group
2980 - 2850 C-H stretch Aliphatic

1720 - 1730 C=0 stretch Ester

1250 - 1000 C-O stretch Ester, Ether

The most characteristic absorption would be the strong ester carbonyl (C=0) stretch observed
in the 1720-1730 cm~* region.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of
the molecule, confirming its elemental composition.

Technique Measurement Value

HRMS Exact Mass [M+H]* 288.1546 Da
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A search in spectral databases indicates the existence of a GC-MS spectrum (J-53-3842-7
from SpectraBase), though the fragmentation pattern is not publicly detailed. The fragmentation
would likely involve the loss of isopropoxy and methoxy groups.
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Caption: Workflow for structure elucidation.

Conclusion
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The collective analysis of the available data strongly supports the assigned structure of
diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. The molecular formula is
confirmed by high-resolution mass spectrometry. The presence of the key functional groups,
namely the ester and methoxy groups, is indicated by IR spectroscopy and further
substantiated by the chemical shift ranges observed in *H and 3C NMR spectroscopy. While a
more detailed analysis would be possible with high-resolution 1D and 2D NMR data, the
existing information provides a solid foundation for the structural elucidation of this compound.
This guide serves as a valuable resource for researchers working with this and related
cyclobutane structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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